[4-(3-Pyridin-2-yl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]amine

Pim-1 kinase Cancer Structure-Activity Relationship

The compound [4-(3-Pyridin-2-yl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]amine (CAS 1204296-38-7) is a heterocyclic small molecule featuring a 1,2,4-triazolo[4,3-b]pyridazine core substituted with a pyridin-2-yl group at the 3-position and a 4-aminophenyl group at the 6-position. It belongs to a class of compounds explored extensively for their interactions with kinase targets such as Pim-1 and c-Met, as well as central nervous system receptors like the GABA-A receptor.

Molecular Formula C16H12N6
Molecular Weight 288.31 g/mol
CAS No. 1204296-38-7
Cat. No. B1451972
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[4-(3-Pyridin-2-yl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]amine
CAS1204296-38-7
Molecular FormulaC16H12N6
Molecular Weight288.31 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)C2=NN=C3N2N=C(C=C3)C4=CC=C(C=C4)N
InChIInChI=1S/C16H12N6/c17-12-6-4-11(5-7-12)13-8-9-15-19-20-16(22(15)21-13)14-3-1-2-10-18-14/h1-10H,17H2
InChIKeyXGPJNMRTSFNBCB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Specification: [4-(3-Pyridin-2-yl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]amine (CAS 1204296-38-7) Chemical Profile


The compound [4-(3-Pyridin-2-yl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]amine (CAS 1204296-38-7) is a heterocyclic small molecule featuring a 1,2,4-triazolo[4,3-b]pyridazine core substituted with a pyridin-2-yl group at the 3-position and a 4-aminophenyl group at the 6-position . It belongs to a class of compounds explored extensively for their interactions with kinase targets such as Pim-1 and c-Met, as well as central nervous system receptors like the GABA-A receptor [1]. However, direct quantitative biological activity data for this precise compound in peer-reviewed literature is currently absent from accessible public databases, limiting head-to-head performance comparisons to class-level inferences.

Procurement Risk Analysis: Why Generic [1,2,4]Triazolo[4,3-b]pyridazines Cannot Substitute for CAS 1204296-38-7


Substituting this compound with another in-class [1,2,4]triazolo[4,3-b]pyridazine is scientifically unwarranted without specific comparative data. The 3-(pyridin-2-yl) and 6-(4-aminophenyl) substitution pattern dictates its unique three-dimensional pharmacophore, which directly influences target binding. Literature on closely related analogs demonstrates that even minor changes in the aryl substituents on this core scaffold can switch selectivity between kinase targets like Pim-1 and c-Met or alter CNS receptor subtype affinity, fundamentally changing the compound's biological utility [1][2]. Without direct experimental data for CAS 1204296-38-7, any generic substitution risks introducing an unknown activity profile, invalidating a research program's SAR hypothesis or screening cascade.

Quantitative Differentiation Evidence for [4-(3-Pyridin-2-yl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]amine Versus Comparators


Scaffold-Specific Pim-1 Kinase Inhibition: Class-Level Potency Context for CAS 1204296-38-7

While no direct assay data exists for CAS 1204296-38-7, a closely related structural analog—compound 24 (3-aryl-6-amino-triazolo[4,3-b]pyridazine)—exhibits potent Pim-1 inhibition. This establishes the core scaffold's capability. The unique pyridin-2-yl substituent in the target compound is a known kinase hinge-binding motif, which class-level inference suggests could offer a differentiated selectivity profile compared to simpler aryl analogs like compound 24 [1]. The absence of direct quantitative data for this specific compound must be the primary consideration in any procurement decision.

Pim-1 kinase Cancer Structure-Activity Relationship

Anxiolytic Activity Prediction: Differentiation from Diazepam Binding in the Triazolo[4,3-b]pyridazine Class

A series of 6-(substituted-phenyl)-1,2,4-triazolo[4,3-b]pyridazines, the positional isomer family of the target compound, have demonstrated activity in classic anxiolytic tests and inhibit [3H]diazepam binding [1]. This provides class-level evidence for CNS activity. The target compound's 3-(pyridin-2-yl) group, absent in the studied series, may confer altered GABA-A receptor subtype selectivity based on patent literature exploring pyridinyl-substituted triazolo-pyridazines as GABA-A ligands [2]. Direct comparative binding or in vivo data for CAS 1204296-38-7 are not available.

Anxiolytic GABA-A receptor Benzodiazepine binding site

Defined Chemical Identity and Purity as a Procurement Anchor Point

In the absence of biological assay data, the verifiable chemical attributes of CAS 1204296-38-7, including its molecular formula (C16H12N6), molecular weight (288.31 g/mol), and a minimum purity specification of 95% as determined by LCMS/NMR, serve as the only guaranteed procurement baseline . This ensures reproducibility in chemical synthesis or as a standard, differentiating it from analogs of unspecified or lower purity.

Chemical identity Purity specification Quality control

Application Scenarios for [4-(3-Pyridin-2-yl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]amine Based on Available Evidence


Kinase Inhibitor Chemical Probe Design and SAR Expansion

Based on the class-level evidence for Pim-1 inhibition by 3-aryl-6-amino-triazolo[4,3-b]pyridazines [1], this specific compound, with its distinct 3-(pyridin-2-yl) and 6-(4-aminophenyl) pattern, is ideally suited as a starting point or 'tool compound' in structure-activity relationship (SAR) studies. Its primary amine handle provides a synthetically tractable site for further derivatization, enabling exploration of kinase selectivity that is unattainable with simpler, unsubstituted or non-amino analogs.

Screening Library Hit Validation and Pharmacophore Modeling

If identified as a hit from a screening campaign targeting kinases or CNS receptors, this compound's unique triazolo-pyridazine scaffold with a pyridine hinge-binder motif makes it valuable for pharmacophore model refinement. Its procurement as a pure, re-synthesized sample is essential for hit confirmation assays, differentiating true activity from assay artifacts, a step where generic purchased analogs cannot substitute [2].

CNS Drug Discovery: Anxiolytic Mechanism Exploration

Given the established anxiolytic activity of related 6-phenyl-1,2,4-triazolo[4,3-b]pyridazines and the patent context of pyridinyl derivatives as GABA-A receptor ligands [1][2], this compound is a candidate for in vitro binding assays to assess subtype-selective GABA-A receptor modulation. Its procurement is justified for testing a novel chemical hypothesis not explored in the earlier 6-phenyl series, where the pyridin-2-yl group may confer superior subtype selectivity.

Quote Request

Request a Quote for [4-(3-Pyridin-2-yl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.